molecular formula C16H23NO5 B11793012 Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate CAS No. 1706449-65-1

Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate

Cat. No.: B11793012
CAS No.: 1706449-65-1
M. Wt: 309.36 g/mol
InChI Key: SNRDBZHWUANYJL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate is a chemical compound with a complex structure that includes an ethyl ester, a methoxyphenoxy group, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate typically involves the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(2-methoxyphenoxy)acetate. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate is unique due to the presence of both the morpholino and methoxyphenoxy groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural features:

  • Morpholine Ring : A six-membered heterocyclic structure containing one nitrogen atom.
  • Methoxyphenoxy Moiety : Enhances lipophilicity, potentially affecting biological activity and solubility.
  • Ethyl Acetate Group : Contributes to its ester properties.

The molecular formula is C13H17N1O4C_{13}H_{17}N_{1}O_{4} with a molecular weight of 309.36 g/mol. The presence of the methoxy group at the ortho position relative to the ether linkage may influence its pharmacokinetic properties and receptor selectivity compared to other similar compounds .

Research indicates that this compound may act as a monoamine oxidase inhibitor (MAOI), affecting neurotransmitter levels such as serotonin and norepinephrine. This mechanism is significant for its potential applications in treating depression and anxiety disorders .

Antimicrobial Properties

This compound has been investigated for antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting this compound may possess comparable properties .

Neuropharmacological Effects

Compounds with morpholine structures have been studied for their psychotropic effects, indicating potential as antidepressants or anxiolytics. The unique substitution pattern on the morpholine ring may enhance selectivity for specific neurotransmitter systems .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Methoxy Substituents : Influence lipophilicity and receptor binding affinity.
  • Morpholine Derivatives : Show varying degrees of biological activity depending on the substituents on the morpholine ring .

Case Studies

  • Antidepressant Activity : A study demonstrated that derivatives of morpholine, including those structurally related to this compound, exhibited significant antidepressant-like effects in animal models. The efficacy was attributed to increased serotonin levels in the brain .
  • Antimicrobial Testing : In vitro assays indicated that compounds similar to this compound showed bacteriostatic effects against Mycobacterium tuberculosis. This suggests a potential role in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 2-(4-allyl-2-methoxyphenoxy)acetateAllyl group on phenolAntimicrobial, MAO inhibition
Ethyl (2-methylphenoxy)acetateMethyl substitution on phenolMild antimicrobial activity
4-allyl-2-methoxyphenyl acetateDifferent ester linkageNeuropharmacological effects

Properties

CAS No.

1706449-65-1

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

ethyl 2-[2-[(2-methoxyphenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C16H23NO5/c1-3-20-16(18)11-17-8-9-21-13(10-17)12-22-15-7-5-4-6-14(15)19-2/h4-7,13H,3,8-12H2,1-2H3

InChI Key

SNRDBZHWUANYJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCOC(C1)COC2=CC=CC=C2OC

Origin of Product

United States

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